

Physicochemical properties and characteristics of N-[(3-Methoxyphenyl)methyl]adenosine.

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Compound of Interest

N-[(3Methoxyphenyl)methyl]adenosine

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N-[(3-Methoxyphenyl)methyl]adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ref: NMPMA-TG-20251207

Disclaimer: This document provides a summary of publicly available information on N-[(3--Methoxyphenyl)methyl]adenosine. Significant gaps exist in the scientific literature regarding its specific physicochemical properties and detailed biological characteristics. The experimental protocols and signaling pathway diagrams presented are based on general methodologies for analogous compounds and should be adapted and validated for specific experimental contexts.

Introduction

N-[(3-Methoxyphenyl)methyl]adenosine is a synthetic derivative of adenosine, a purine nucleoside that plays a crucial role in numerous physiological processes. As an adenosine analog, it holds potential for investigation in various therapeutic areas. Adenosine and its derivatives are known to exert effects on the cardiovascular, nervous, and immune systems, primarily through interaction with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2] Furthermore, many adenosine analogs have been explored for their potential as



anticancer agents.[3] This technical guide aims to consolidate the available information on **N- [(3-Methoxyphenyl)methyl]adenosine** and provide a framework for its further study.

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of **N-[(3-Methoxyphenyl)methyl]adenosine** is not readily available in the public domain. The following table summarizes the known identifiers and calculated properties.

Property	Value	Source	
IUPAC Name	(2R,3S,4R,5R)-2- (hydroxymethyl)-5-[6-[(3- methoxyphenyl)methylamino]p urin-9-yl]oxolane-3,4-diol	[4]	
CAS Number	101565-95-1	[4]	
Molecular Formula	C18H21N5O5	[4]	
Molecular Weight	387.39 g/mol	[4]	
Melting Point	Not Available		
Solubility	Not Available	_	
рКа	Not Available		

Spectroscopic Data

Detailed experimental spectroscopic data for **N-[(3-Methoxyphenyl)methyl]adenosine**, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, are not currently available in published literature. Researchers should perform these analyses as part of the initial characterization of the compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of N-[(3-

Methoxyphenyl)methyl]adenosine has not been published. However, it can be synthesized



using established methods for the preparation of N⁶-substituted adenosine derivatives. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of N⁶-substituted Adenosines

This protocol is a generalized procedure and requires optimization for the specific synthesis of **N-[(3-Methoxyphenyl)methyl]adenosine**.

Method 1: Nucleophilic Substitution of 6-Chloropurine Riboside

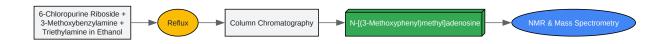
This is a common and effective method for preparing N⁶-substituted adenosines.

- Materials:
 - 6-Chloropurine riboside
 - 3-Methoxybenzylamine
 - Triethylamine (or another suitable base)
 - Ethanol (or another suitable solvent)
- Procedure:
 - Dissolve 6-chloropurine riboside in ethanol.
 - Add an excess of 3-methoxybenzylamine and triethylamine to the solution.
 - Reflux the reaction mixture for several hours, monitoring the reaction progress by thinlayer chromatography (TLC).
 - Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield N-[(3-Methoxyphenyl)methyl]adenosine.



 Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis of **N-[(3-Methoxyphenyl)methyl]adenosine**.

Biological Activity

N-[(3-Methoxyphenyl)methyl]adenosine has been reported to exhibit antitumor activity against certain cancer cell lines.

Cell Line	Assay	IC50	Source
B16 (Mouse Melanoma)	Calcein AM	> 166.7 μM	[3]
CCRF-CEM (Human T-cell Leukemia)	Calcein AM	7.6 μΜ	[3]

Experimental Protocol: Calcein AM Cell Viability Assay

This protocol provides a general framework for assessing cell viability and can be adapted to test the cytotoxic effects of **N-[(3-Methoxyphenyl)methyl]adenosine**.[5][6]

- Materials:
 - Target cancer cell lines (e.g., B16, CCRF-CEM)
 - Complete cell culture medium
 - N-[(3-Methoxyphenyl)methyl]adenosine



- Calcein AM stock solution (1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of N-[(3-Methoxyphenyl)methyl]adenosine in complete culture medium.
- Remove the existing medium from the cells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
- Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Prepare a Calcein AM working solution (typically 1-2 μM in PBS).
- Wash the cells with PBS and then add the Calcein AM working solution to each well.
- Incubate the plate for 15-30 minutes at 37°C, protected from light.
- Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Calcein (e.g., 490 nm excitation and 515 nm emission).
- Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.

Workflow for Calcein AM Assay





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Caption: Workflow for assessing cell viability using the Calcein AM assay.

Mechanism of Action and Signaling Pathways

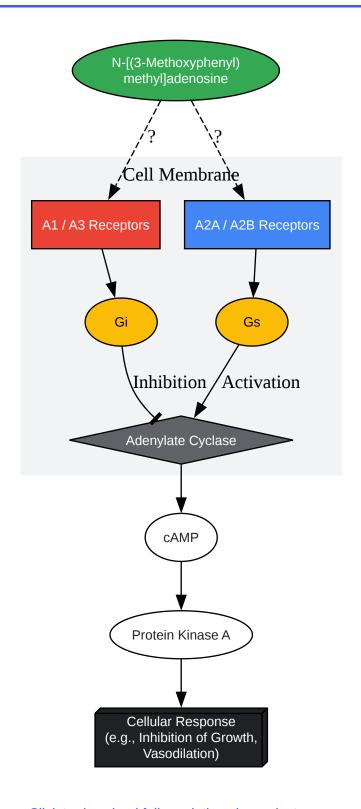
The specific mechanism of action for **N-[(3-Methoxyphenyl)methyl]adenosine** has not been elucidated. As an adenosine analog, it is hypothesized to interact with one or more of the adenosine receptor subtypes. The activation of these G-protein coupled receptors can trigger various downstream signaling cascades.

Hypothesized Signaling Pathway via Adenosine Receptors

The following diagram illustrates the general signaling pathways associated with adenosine receptor activation. The specific pathway(s) modulated by **N-[(3-**

Methoxyphenyl)methyl]adenosine remain to be determined experimentally.





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Caption: Hypothesized signaling pathways for N-[(3-Methoxyphenyl)methyl]adenosine.



Experimental Protocol: Adenosine Receptor Binding Assay

To determine which adenosine receptor subtype(s) **N-[(3-Methoxyphenyl)methyl]adenosine** interacts with, a competitive radioligand binding assay can be performed.[7]

Materials:

- Cell membranes expressing a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
- A subtype-selective radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).
- N-[(3-Methoxyphenyl)methyl]adenosine.
- Assay buffer.
- Scintillation vials and cocktail.
- Scintillation counter.

Procedure:

- In a series of tubes, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of **N-[(3-Methoxyphenyl)methyl]adenosine** (the competitor).
- Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).
- Incubate the tubes to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters quickly with ice-cold buffer.



- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of the competitor and determine the inhibition constant (Ki) for N-[(3-Methoxyphenyl)methyl]adenosine at each receptor subtype.

Future Directions

The preliminary data on **N-[(3-Methoxyphenyl)methyl]adenosine** suggests it may be a valuable tool for cancer research and potentially other therapeutic areas. To fully understand its potential, the following studies are recommended:

- Comprehensive Physicochemical Characterization: Determination of melting point, solubility in various solvents, and pKa.
- Full Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, and highresolution mass spectrometry data.
- Receptor Binding and Functional Assays: Elucidation of its binding affinity and functional activity (agonist or antagonist) at all four adenosine receptor subtypes.
- In-depth Cellular and In Vivo Studies: Investigation of its effects on downstream signaling pathways, and evaluation of its efficacy and safety in animal models of relevant diseases.

By systematically addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of **N-[(3-Methoxyphenyl)methyl]adenosine**.

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